Methyl-d3 3-Oxobutanoate

Description

Significance of Isotopic Labeling in Chemical and Biochemical Sciences

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. studysmarter.co.uk This subtle change in mass allows researchers to "tag" and track molecules through intricate chemical reactions or biological pathways without significantly altering the chemical properties of the substance. studysmarter.co.ukcreative-proteomics.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13, and nitrogen-15, are non-radioactive and can be used in a wide array of analytical techniques. studysmarter.co.uk

The applications of isotopic labeling are vast and impactful. In metabolic research, it enables the tracing of metabolic pathways, helping to understand how nutrients are processed and how diseases might alter these processes. silantes.com For pharmaceutical development, isotopic labeling is crucial for studying drug metabolism, pharmacokinetics, and drug-receptor interactions. musechem.com It also plays a significant role in environmental science for tracking pollutants and in materials science for understanding reaction mechanisms. silantes.comnumberanalytics.com

The Role of Methyl-d3 3-Oxobutanoate as a Key Isotopic Probe

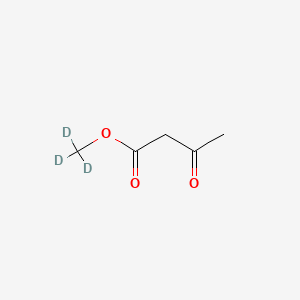

Methyl-d3 3-Oxobutanoate is a deuterated form of methyl acetoacetate (B1235776), where the three hydrogen atoms of the methyl ester group are replaced with deuterium. cymitquimica.com This specific labeling makes it a valuable tool in several analytical methods.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated compounds is essential. tcichemicals.comlabinsights.nl Deuterated solvents are routinely used to avoid interference from solvent protons in ¹H NMR spectra. tcichemicals.comtcichemicals.comstudymind.co.uk Similarly, incorporating deuterium into a molecule of interest, as in Methyl-d3 3-Oxobutanoate, allows for specific signals to be monitored or suppressed, aiding in the structural elucidation of complex molecules and the study of reaction kinetics. wikipedia.org

Mass spectrometry is another area where Methyl-d3 3-Oxobutanoate serves as a critical internal standard. Its slightly higher molecular weight compared to the non-deuterated form allows for precise quantification of the unlabeled compound in complex mixtures. This is particularly useful in metabolomics and drug monitoring studies.

Scope and Research Relevance in Contemporary Academia

The research relevance of Methyl-d3 3-Oxobutanoate continues to grow. It is utilized as a chemical reagent in the synthesis of more complex isotopically labeled molecules, including pharmaceuticals. pharmaffiliates.comlgcstandards.com For instance, it participates in reactions like the Biginelli reaction to form dihydropyrimidinones, a class of compounds with diverse biological activities. pharmaffiliates.comlgcstandards.com

Furthermore, its application extends to studying metabolic pathways. As a derivative of a beta-keto acid, it can be used to investigate ketogenesis and ketone body metabolism, which are relevant to conditions like diabetes and neurological disorders. The ability to trace the fate of the deuterated methyl group provides unique insights into these biochemical processes.

Physicochemical Properties of Methyl-d3 3-Oxobutanoate

| Property | Value |

| CAS Number | 107694-22-4 cymitquimica.compharmaffiliates.comscbt.comalfa-chemistry.com |

| Molecular Formula | C₅H₅D₃O₃ pharmaffiliates.comscbt.com |

| Molecular Weight | 119.13 g/mol cymitquimica.compharmaffiliates.comscbt.comnih.gov |

| Appearance | Colorless to pale yellow oily liquid cymitquimica.compharmaffiliates.com |

| IUPAC Name | trideuteriomethyl 3-oxobutanoate lgcstandards.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQNANDWMGAFTP-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662114 | |

| Record name | (~2~H_3_)Methyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107694-22-4 | |

| Record name | (~2~H_3_)Methyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Applications of Methyl D3 3 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy, a technique sensitive to the local chemical environment of atomic nuclei, gains enhanced capabilities with the use of isotopically labeled molecules like Methyl-d3 3-Oxobutanoate. wikipedia.orgacs.org The substitution of protons with deuterium (B1214612) provides a means to simplify complex spectra and probe specific molecular phenomena.

Application in Keto-Enol Tautomerism Studies and Deuterium Exchange Kinetics

The keto-enol tautomerism, a fundamental equilibrium in 1,3-dicarbonyl compounds, can be effectively studied using NMR. nih.govasu.edu The presence of a deuterated methyl group in Methyl-d3 3-Oxobutanoate allows for the monitoring of deuterium exchange kinetics. colostate.edued.gov This process, where deuterium atoms are exchanged with protons in the solvent or other molecules, provides insights into the reaction mechanisms and the factors influencing the equilibrium, such as solvent polarity. mdpi.comemerginginvestigators.orgcalstate.edu The rate of this exchange can be quantified by observing changes in the NMR signals over time, offering a detailed understanding of the tautomerization dynamics. colostate.eduacs.org For instance, studies on similar β-dicarbonyl compounds have shown that the keto-enol equilibrium is solvent-dependent, with polar solvents often favoring the keto form. nih.govasu.edu The use of deuterated solvents is crucial in these experiments to provide a lock signal for the NMR spectrometer and to participate in the exchange process itself. asu.educolostate.edu

Table 1: Research Findings on Keto-Enol Tautomerism Studied by NMR

| Compound Studied | Key Findings | Relevant Techniques |

| 1,3-dicarbonyl drug pre-precursors | Keto-enol tautomerism is solvent-dependent and influenced by molecular substituents. nih.gov | 1D and 2D NMR spectroscopy. nih.gov |

| Acetylacetone and ethyl acetoacetate (B1235776) | Deuterium exchange with methanol-d4 (B120146) occurs, affecting the concentrations of keto and enol tautomers over time. colostate.edued.gov | ¹H NMR spectroscopy to monitor the extent of deuteration. ed.gov |

| β-diketones | The tautomeric equilibrium shifts towards the keto form with increasing solvent polarity. asu.edu | ¹H NMR spectroscopy in various deuterated solvents. asu.edu |

Methyl-Specific Isotopic Labeling for Protein Dynamics and Allostery utilizing Precursors

Methyl-d3 3-Oxobutanoate can serve as a precursor for the methyl-specific isotopic labeling of amino acids, such as valine and leucine (B10760876), in proteins. eurisotop.comresearchgate.netgoogle.com This technique is invaluable for studying the structure, dynamics, and allosteric regulation of large proteins and protein complexes using NMR. nih.govnih.govnih.gov By introducing ¹³C-labeled methyl groups into a perdeuterated protein background, the complexity of the NMR spectra is significantly reduced, and the sensitivity is enhanced due to the favorable relaxation properties of methyl groups. researchgate.netnih.gov This allows for the investigation of protein dynamics over a wide range of timescales, from fast side-chain rotations to slower, functionally important conformational changes. nih.govnih.gov Such studies provide insights into allosteric mechanisms, where binding at one site affects a distant site on the protein. osti.govfrontiersin.org For instance, NMR relaxation dispersion experiments on methyl-labeled proteins can characterize the exchange between different conformational states, revealing the energetic landscape of protein function. elifesciences.org

Investigation of Biomolecular Interactions via Deuterated Probes

Deuterated molecules, including derivatives of Methyl-d3 3-Oxobutanoate, act as effective probes for studying biomolecular interactions. researchgate.netuwo.ca The replacement of hydrogen with deuterium alters the neutron scattering properties of a molecule, which is highly advantageous in techniques like neutron diffraction and small-angle neutron scattering (SANS). researchgate.net By selectively deuterating one component of a complex, such as a protein or a lipid, its structure and interactions can be highlighted while minimizing the signal from the other components. researchgate.netrsc.org This "contrast variation" method is particularly powerful for studying protein-lipid interactions within cell membranes. researchgate.net Furthermore, in NMR, the introduction of deuterium can lead to changes in hydrogen bonding interactions, which can be computationally modeled to understand the subtleties of ligand binding to receptors. mdpi.com The use of deuterated probes provides a non-perturbative way to gain detailed structural and dynamic information about how molecules recognize and interact with each other. uwo.caacs.org

Mass Spectrometry (MS) in Quantitative Analysis and Tracer Studies

Mass spectrometry, a technique that measures the mass-to-charge ratio of ions, is a cornerstone of modern analytical chemistry. The use of stable isotope-labeled compounds like Methyl-d3 3-Oxobutanoate significantly enhances the capabilities of MS for both quantitative analysis and metabolic tracer studies. cernobioscience.comacs.org

Metabolomics and Flux Analysis Utilizing Deuterated Standards

In metabolomics, the comprehensive study of small molecules within a biological system, deuterated compounds serve as ideal internal standards for accurate quantification. moravek.comreddit.comotsuka.co.jp Methyl-d3 3-Oxobutanoate, or other deuterated metabolites, can be added to a biological sample at a known concentration. au.dksigmaaldrich.cn Because the deuterated standard is chemically identical to its non-deuterated counterpart, it behaves similarly during sample preparation and analysis. ckisotopes.com However, it is distinguishable by its higher mass in the mass spectrometer. wikipedia.org This allows for precise quantification of the endogenous metabolite by comparing its signal intensity to that of the known amount of the internal standard, a method known as isotope dilution mass spectrometry. ckisotopes.com This approach corrects for variations in sample extraction and instrument response, leading to highly accurate and reproducible results. nih.gov Furthermore, in metabolic flux analysis, stable isotope tracers are used to follow the path of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. cernobioscience.com

Table 2: Applications of Deuterated Standards in Mass Spectrometry

| Application Area | Purpose of Deuterated Standard | Key Advantage |

| Quantitative Metabolomics | Act as an internal standard for absolute quantification of metabolites. nih.gov | Corrects for variability in sample preparation and instrument analysis, increasing precision. nih.gov |

| Metabolic Flux Analysis | Trace the flow of atoms through metabolic pathways. cernobioscience.com | Provides a dynamic understanding of cellular metabolism. cernobioscience.com |

| Phytochemical Profiling | Quantify plant-based metabolites in complex mixtures. reddit.com | Enables accurate measurement by accounting for matrix effects. reddit.com |

Development of Analytical Methods for Isotope-Labeled Compounds

The development of robust analytical methods is crucial for the effective use of isotope-labeled compounds. buchem.com This includes optimizing sample preparation, chromatographic separation, and mass spectrometric detection. au.dk For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often required to make metabolites volatile. nih.gov The use of deuterated derivatizing agents can create labeled internal standards for a wide range of metabolites simultaneously. nih.gov High-resolution mass spectrometry is often employed to resolve the signals from the labeled and unlabeled species, which can sometimes overlap. cernobioscience.com The continuous improvement of analytical instrumentation and methodologies ensures the high-quality data necessary for reliable biological interpretation. buchem.com

Mechanistic Studies in Organic and Biological Chemistry

Enzyme Mechanism Elucidation Through Isotopic Labeling

In the realm of biochemistry, isotopically labeled compounds like Methyl-d3 3-Oxobutanoate are invaluable for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov By tracing the path of the deuterium (B1214612) label, scientists can gain insights into substrate binding, the sequence of chemical events in the active site, and the nature of transition states. diva-portal.org

One prominent example is the study of (R)-3-hydroxybutyrate dehydrogenase (HBDH), an enzyme that catalyzes the reduction of 3-oxocarboxylates. diva-portal.orgnih.gov By using substrates like acetoacetate (B1235776) and its analogs in combination with deuterated cofactors (NADD), researchers can measure primary and solvent deuterium kinetic isotope effects. diva-portal.orgnih.gov These studies have helped establish a steady-state ordered kinetic mechanism for HBDH. diva-portal.orgnih.gov For example, with the natural substrate acetoacetate, hydride transfer is not the rate-limiting step. diva-portal.orgnih.gov However, when a non-native substrate like 3-oxovalerate is used, the primary deuterium kinetic isotope effects indicate that hydride transfer becomes more rate-limiting. diva-portal.orgnih.gov

Furthermore, the combination of kinetic isotope effects with techniques like protein crystallography and computational modeling provides a comprehensive picture of the enzyme's mechanism. diva-portal.orgnih.gov For HBDH, this multi-faceted approach has suggested that hydride and proton transfers occur within the same transition state. diva-portal.orgnih.gov

The use of isotopically labeled substrates is a cornerstone of modern enzymology, allowing for a detailed dissection of catalytic mechanisms that would be otherwise inaccessible. nih.govsquarespace.com

Investigation of Transmethylation Processes and Isotope Transfer Pathways

Methyl-d3 3-Oxobutanoate also serves as a critical tool in studying transmethylation reactions, which are fundamental processes in biology involving the transfer of a methyl group from a donor molecule to an acceptor. nih.gov These reactions are crucial for a vast array of cellular functions, including DNA methylation, protein function, and metabolism. nih.gov

By incorporating a deuterated methyl group, as in Methyl-d3 3-Oxobutanoate, researchers can trace the fate of this specific methyl group through complex biochemical pathways. chromservis.eu This is often achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the deuterated and non-deuterated forms of molecules. chromservis.eu

For example, a similar isotopically labeled compound, [methyl-D3]-13C-methionine, is used to simultaneously measure the rates of muscle protein synthesis and breakdown. researchgate.netresearchgate.net The labeled methyl group from methionine can be transferred to other molecules, and its appearance in specific products can be quantified to determine the rates of various metabolic pathways. researchgate.netresearchgate.net This principle of using stable isotopes to trace metabolic fluxes provides a dynamic understanding of metabolism that cannot be achieved by simply measuring metabolite concentrations. chromservis.eu

The ability to track the transfer of the deuterated methyl group from a precursor like Methyl-d3 3-Oxobutanoate allows for the precise mapping of metabolic pathways and the quantification of their activities, offering profound insights into cellular regulation and disease mechanisms. chromservis.eu

Role of Methyl D3 3 Oxobutanoate in Precursor Synthesis for Complex Molecules

Utilization in the Synthesis of Deuterated Amino Acids and Peptides

The demand for deuterated amino acids is growing due to their critical role in modern biochemical and pharmaceutical research. rsc.orgnih.gov They are used extensively in nuclear magnetic resonance (NMR) spectroscopy for determining the structure and dynamics of large proteins, as probes for elucidating enzyme mechanisms, and in the development of therapeutic peptides with improved metabolic stability. rsc.orgnih.govisotope.com

One of the primary methods for creating these labeled compounds is through the de novo synthesis starting from smaller, isotopically enriched precursors. nih.govresearchgate.net Methyl-d3 3-Oxobutanoate is a key C4 building block that can be utilized in such synthetic pathways. While direct synthesis routes for all amino acids using this specific precursor are varied, the principle is well-established through the use of similar deuterated oxobutanoates. For instance, a closely related compound, ethyl 2-hydroxy-2-methyl-d3-3-oxobutanoate, is used as a chiral precursor for producing deuterated valine and leucine (B10760876) in E. coli expression systems for BioNMR applications. eurisotop.com This highlights the utility of deuterated oxobutanoate structures in providing the carbon backbone for certain amino acids. Enzymatic and biocatalytic methods can then be employed to convert these precursors into the final, selectively deuterated amino acids. rsc.orgnih.gov

| Deuterated Amino Acid | Significance/Application | Potential Role of Deuterated Oxobutanoate Precursor |

|---|---|---|

| Deuterated Leucine | NMR studies of high-molecular-weight protein complexes. isotope.com | Serves as a key precursor for the carbon skeleton, with the d3-methyl group incorporated. eurisotop.com |

| Deuterated Valine | Used in methyl-TROSY NMR techniques to study protein structure and dynamics. isotope.com | Provides the core structure for biosynthesis, similar to its role for Leucine. eurisotop.com |

| Deuterated Alanine | Probing protein turnover and metabolism in vivo. acs.org | Can be synthesized via pathways involving deuterated C3 and C4 building blocks. |

Application in Heterocyclic Synthesis: The Biginelli Reaction and Dihydropyrimidinone Formation

Methyl-d3 3-Oxobutanoate is an active participant in the Biginelli reaction, a well-known multi-component reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). pharmaffiliates.comusbio.netwikipedia.org This reaction, first reported in 1891, involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea (B33335) (or a urea derivative). wikipedia.orgorganic-chemistry.org The resulting DHPM scaffold is of significant interest in medicinal chemistry, as many derivatives exhibit a wide range of biological activities, including acting as calcium channel blockers, anti-inflammatory agents, and antihypertensive agents. wikipedia.orgajbasweb.com

In this reaction, Methyl-d3 3-Oxobutanoate serves as the β-keto ester component. Its participation directly leads to the formation of a dihydropyrimidinone ring that is specifically labeled with a trideuteromethyl group. The reaction mechanism proceeds through a series of bimolecular steps, including the formation of an iminium intermediate from the aldehyde and urea, which is then attacked by the enol form of the ketoester. wikipedia.orgorganic-chemistry.org Subsequent cyclization and dehydration yield the final heterocyclic product. wikipedia.org By using the deuterated building block, chemists can precisely install a deuterium (B1214612) tag on the resulting bioactive heterocycle, which is useful for metabolism studies and developing deuterated drug candidates. symeres.compharmaffiliates.com

| Reactant Type | Example Compound | Role in Reaction |

|---|---|---|

| Aldehyde | Benzaldehyde | Provides the R-group at the C4 position of the DHPM ring. wikipedia.org |

| β-Keto Ester | Methyl-d3 3-Oxobutanoate | Forms the backbone of the ring and incorporates the deuterated methyl group. pharmaffiliates.comusbio.net |

| Urea Source | Urea or Thiourea | Provides two nitrogen atoms and a carbonyl/thiocarbonyl group for the heterocycle. wikipedia.org |

| Product | Deuterated Dihydropyrimidinone | A heterocyclic compound with a deuterium label for further study or use. |

Development of Pharmaceuticals and Bioactive Molecules with Deuterium Tags

The strategic incorporation of deuterium into drug molecules is a modern approach in pharmaceutical development aimed at improving a drug's pharmacokinetic profile. dataintelo.comalfa-chemistry.com This strategy, often called "deuterium-fortification," leverages the kinetic isotope effect (KIE). symeres.comacs.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and protium (B1232500) (C-H). researchgate.net Consequently, metabolic processes that involve breaking a C-H bond, such as those catalyzed by cytochrome P450 enzymes, can be significantly slowed when a C-D bond is present at that site. acs.orgresearchgate.net

This slowing of metabolism can offer several therapeutic advantages, including:

Longer Drug Half-Life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing. symeres.comzeochem.com

Increased Metabolic Stability: Reduced formation of metabolites, some of which may be inactive or cause unwanted side effects. dataintelo.comenamine.net

Deuterated building blocks, such as Methyl-d3 3-Oxobutanoate, are essential tools for this purpose. dataintelo.comenamine.net They allow for the efficient and precise insertion of deuterium into a drug candidate's molecular structure during its chemical synthesis. researchgate.net This approach has led to the successful development of several FDA-approved deuterated drugs that offer tangible benefits over their non-deuterated counterparts. alfa-chemistry.comenamine.net

| Deuterated Drug | Parent Compound | Therapeutic Indication | Reference |

|---|---|---|---|

| Deutetrabenazine (Austedo®) | Tetrabenazine | Treatment of chorea associated with Huntington's disease. | alfa-chemistry.comenamine.net |

| Deucravacitinib (Sotyktu™) | - | Treatment of moderate-to-severe plaque psoriasis. | enamine.net |

| Donafenib (deuterated Sorafenib) | Sorafenib | Under investigation for treating cancer. | enamine.net |

| Deutivacaftor (CTP-656) | Ivacaftor | Under investigation for treating cystic fibrosis. | alfa-chemistry.comenamine.net |

Emerging Research Frontiers and Future Directions

Innovations in Isotopic Labeling Techniques for Beta-Keto Esters

The synthesis of isotopically labeled compounds, including deuterated beta-keto esters like Methyl-d3 3-Oxobutanoate, is foundational to their application in research. Historically, the limited availability of diverse deuterated reagents has impeded progress. nih.gov However, recent innovations are providing more efficient and selective methods for isotopic labeling.

Modern approaches are moving beyond traditional methods to offer greater control and versatility:

Late-Stage Functionalization: A key goal is the introduction of isotopic labels into complex molecules at a late stage of the synthesis. acs.org This strategy, often involving C-H activation, is highly efficient as it avoids the need to build the entire molecule from simple, pre-labeled starting materials. acs.org

Photocatalysis: Visible-light-mediated techniques are emerging as powerful tools for deuteration. rsc.org For instance, methods have been developed that use an inexpensive and readily available deuterium (B1214612) source like deuterium oxide (D₂O) in conjunction with a photoredox catalyst to achieve high levels of deuterium incorporation. rsc.org

Multicomponent Reactions (MCRs): MCRs offer a modular and rapid approach to assemble complex, isotopically labeled molecules. thieme-connect.de This method is advantageous for its speed and diversity, allowing for the construction of intricate chemical scaffolds with defined isotopic labels in a single step. thieme-connect.de

Deuterated Building Blocks: The use of well-defined deuterated building blocks in synthesis allows for the precise and efficient introduction of deuterium atoms into a target molecule. nih.gov While progress has been hampered by the limited availability of such reagents, new methods are being developed to create a wider array of these crucial synthons. nih.gov

These innovative techniques are expanding the toolkit available to chemists, enabling the synthesis of a broader range of specifically labeled beta-keto esters and other molecules for advanced research applications.

Table 1: Comparison of Modern Isotopic Labeling Techniques

| Labeling Technique | Core Principle | Key Advantages |

|---|---|---|

| Late-Stage C-H Activation | Direct replacement of hydrogen with deuterium on a nearly complete molecule. acs.org | High synthetic efficiency, avoids lengthy de novo synthesis. acs.org |

| Photocatalysis | Use of light to drive the deuteration reaction, often with a catalyst. rsc.org | Can use inexpensive deuterium sources like D₂O, high efficiency. rsc.org |

| Multicomponent Reactions (MCRs) | Combining multiple starting materials in one pot to form a complex, labeled product. thieme-connect.de | Rapid generation of molecular complexity, high modularity. thieme-connect.de |

| Deuterated Building Blocks | Incorporating pre-labeled synthons into a larger molecule. nih.gov | Precise control over label position and incorporation level. nih.gov |

Expanding the Scope of Mechanistic and Pathway Investigations

Deuterium-labeled compounds like Methyl-d3 3-Oxobutanoate are invaluable tools for elucidating the intricate details of chemical reactions and biological pathways. cymitquimica.comarkat-usa.org The replacement of hydrogen with deuterium provides a non-invasive probe to track molecules and understand reaction dynamics.

Key applications in this area include:

Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger and has a lower vibrational stretching frequency than the C-H bond, meaning it requires more energy to break. acs.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. acs.org This phenomenon, known as the deuterium kinetic isotope effect (KIE), allows researchers to determine if a specific C-H bond cleavage is a rate-determining step in a reaction mechanism. acs.org Such studies are crucial for understanding and optimizing chemical transformations. nih.govacs.org

Metabolic and Tracer Studies: Methyl-d3 3-Oxobutanoate is utilized in research to trace the fate of the 3-oxobutanoate moiety through metabolic pathways. cymitquimica.com By using mass spectrometry to detect the deuterium-labeled molecule and its metabolites, scientists can map its journey and transformations within a biological system. acs.orgarkat-usa.org This approach is fundamental to metabolomics and is used to elucidate the metabolism of drugs and endogenous compounds. acs.orgnih.gov

Investigating Chromatographic Effects: An interesting area of mechanistic study involves the "chromatographic deuteration effect" (CDE), where deuterated compounds often elute earlier than their non-labeled counterparts in reverse-phase liquid chromatography. acs.org Understanding the mechanism behind this effect, which is thought to involve subtle differences in hydrophobicity and electronic interactions, is crucial for improving the accuracy of quantitative metabolomics studies that use deuterium-labeled internal standards. acs.org

The precise information gained from these investigations is essential for fields ranging from fundamental organic chemistry to drug discovery and diagnostics.

Challenges and Opportunities in Deuterium-Enhanced Chemical Biology

The use of deuterium in chemical biology and medicinal chemistry presents a dual landscape of significant hurdles and promising prospects. While the strategic substitution of hydrogen for deuterium can offer substantial benefits, the path from concept to application is not without its difficulties. musechem.comnih.gov

Challenges:

Synthetic Complexity: The synthesis of specifically deuterated compounds can be challenging. musechem.com Achieving high levels of deuterium incorporation at precise locations within a molecule requires specialized methods and can be difficult to control. musechem.comnih.gov

Analytical Difficulties: The presence of isotopic impurities can complicate analysis and interpretation. musechem.com Furthermore, phenomena like the chromatographic deuteration effect (CDE) can pose a risk of data misinterpretation in metabolomics and quantitative mass spectrometry if not properly accounted for. acs.org

Development and Regulatory Hurdles: Developing deuterated drugs requires a significant financial investment in extensive research to demonstrate a clear advantage over existing non-deuterated compounds in terms of efficacy or safety to satisfy regulatory agencies. musechem.comnih.gov

Opportunities:

Enhanced Metabolic Stability: The stronger C-D bond can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This can improve a drug's pharmacokinetic profile by increasing its half-life, which may allow for lower or less frequent dosing. acs.orgnih.gov

Improved Safety Profiles: By slowing down metabolism at a specific site, deuteration can reduce the formation of reactive or toxic metabolites, leading to a safer drug profile. nih.govresearchgate.net

De Novo Drug Design: Deuterium is increasingly being used not just to modify existing drugs (a "deuterium switch") but as an integral part of the initial drug discovery process. nih.gov The approval of deucravacitinib, a novel deuterated drug, highlights the success of this de novo approach. nih.gov

Probing Biological Systems: Deuterium-labeled molecules remain a cornerstone for mechanistic studies, allowing researchers to investigate protein conformation through hydrogen-deuterium exchange (HDX-MS) and to serve as ideal internal standards in quantitative mass spectrometry. acs.orgbiorxiv.org

The continued development of synthetic and analytical methods will be key to overcoming the challenges and fully realizing the vast opportunities presented by deuterium-enhanced chemical biology.

Table 2: Summary of Challenges and Opportunities in Deuterium-Enhanced Chemical Biology

Q & A

Q. What experimental protocols are recommended for synthesizing Methyl-d3 3-Oxobutanoate with high isotopic purity?

Methyl-d3 3-Oxobutanoate can be synthesized via transesterification or esterification using deuterated methanol (CD3OD) under solvent-free conditions. Key steps include:

- Catalyst selection : Acidic catalysts (e.g., Fe3O4 nanoparticles) or enzyme-based systems improve yield and reduce side reactions.

- Deuterium incorporation : Ensure excess CD3OD and anhydrous conditions to minimize proton exchange .

- Purification : Use fractional distillation or preparative HPLC to isolate the deuterated product, with NMR (¹H and ²H) and LC-MS validation to confirm isotopic purity ≥98% .

Q. How can researchers validate the structural integrity and isotopic labeling of Methyl-d3 3-Oxobutanoate?

- NMR analysis : ¹H NMR should show absence of protons at the methyl group (δ ~3.6 ppm), while ²H NMR confirms deuterium incorporation.

- Mass spectrometry : LC-MS/MS in positive ion mode detects the molecular ion peak at m/z 119 (C5H5D3O3+) with characteristic fragmentation patterns .

- Isotopic purity : Quantify via isotopic ratio mass spectrometry (IRMS) or compare integrated ¹H/²H NMR signals .

Q. What are standard protocols for using Methyl-d3 3-Oxobutanoate as an internal standard in quantitative assays?

- Calibration curves : Prepare serial dilutions of the deuterated compound alongside the analyte (e.g., non-deuterated methyl 3-oxobutanoate) to establish linearity (R² >0.99).

- Sample preparation : Spike samples with a fixed concentration of Methyl-d3 3-Oxobutanoate before extraction to correct for matrix effects .

- Data normalization : Use the deuterated compound’s signal to adjust for instrument variability and recovery losses .

Advanced Research Questions

Q. How do isotopic effects of deuterium in Methyl-d3 3-Oxobutanoate influence its reactivity in kinetic studies?

Deuterium’s higher mass reduces vibrational frequencies, potentially altering reaction kinetics (kinetic isotope effect, KIE). For example:

- Hydrolysis rates : The C-D bond in the methyl group may slow acid-catalyzed hydrolysis by 2–5× compared to non-deuterated analogs.

- Experimental design : Compare rate constants (kH/kD) for deuterated vs. non-deuterated substrates under identical conditions. Use stopped-flow UV/Vis or real-time NMR to monitor progress .

Q. How can researchers resolve contradictions in metabolic tracing data when using Methyl-d3 3-Oxobutanoate as a tracer?

Common issues include isotopic scrambling or incomplete tracer incorporation. Mitigation strategies:

- Pathway validation : Use ¹³C-labeled tracers in parallel to distinguish between true metabolic flux and artifactual signal.

- Data correction : Apply computational models (e.g., isotopomer spectral analysis) to account for dilution effects .

- Protocol adjustments : Optimize cell culture conditions (e.g., nutrient deprivation) to enhance tracer uptake and reduce background noise .

Q. What methodologies are effective for studying the membrane permeability of Methyl-d3 3-Oxobutanoate in microbial systems?

- Transport assays : Use LC-MS/MS to quantify intracellular deuterated metabolites after exposing cells to Methyl-d3 3-Oxobutanoate. Include controls with membrane potential disruptors (e.g., CCCP) to assess energy dependence .

- Diffusion modeling : Apply Fick’s law to calculate permeability coefficients (P) from concentration gradients measured via UV/Vis or microfluidic chambers .

Q. How can researchers optimize synthetic routes for Methyl-d3 3-Oxobutanoate to minimize isotopic dilution?

- Reagent purity : Use deuterated solvents (e.g., D2O, CD3OD) with ≤0.1% protonated impurities.

- Reaction monitoring : Track deuterium retention via in-situ IR or Raman spectroscopy.

- Post-synthesis stabilization : Store the compound under inert gas (Ar/N2) at −20°C to prevent H/D exchange .

Data Analysis and Reproducibility

Q. How should researchers document and share protocols involving Methyl-d3 3-Oxobutanoate to ensure reproducibility?

- Metadata standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing synthesis conditions, analytical parameters, and raw data repositories .

- Open protocols : Publish step-by-step workflows on platforms like Protocols.io , including troubleshooting steps for common issues (e.g., isotopic dilution) .

Q. What statistical approaches are recommended for analyzing isotopic enrichment data from Methyl-d3 3-Oxobutanoate experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.